4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically identified as 4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxymethyl]benzoic acid , with the molecular formula C₁₈H₂₅NO₅ and molecular weight 335.4 g/mol . The CAS registry number 934570-52-2 uniquely identifies this compound in chemical databases. Its structure comprises a benzoic acid core substituted at the para position with a methoxy group, which is further linked to a piperidine ring protected by a tert-butoxycarbonyl (tert-butoxycarbonyl) group.
Molecular Geometry and Conformational Analysis
The molecule features a benzoic acid moiety (C₆H₅COOH) connected via a methoxy linker (–O–CH₂–) to a piperidine ring (C₅H₁₀N). The tert-butoxycarbonyl group (–OC(=O)–C(CH₃)₃) is attached to the nitrogen atom of the piperidine ring.
Key Structural Features:
- Benzoic Acid Segment : The carboxylic acid group (–COOH) is positioned para to the methoxy-piperidine substituent, enabling potential hydrogen bonding in solution.
- Piperidine Ring : The six-membered amine ring adopts a chair conformation due to steric constraints, with the tert-butoxycarbonyl group occupying an equatorial position to minimize 1,3-diaxial interactions.
- Methoxy Linker : The –O–CH₂– group provides a semi-flexible bridge, allowing moderate rotational freedom between the benzoic acid and piperidine moieties.
Conformational analyses suggest that the methoxy linker and piperidine ring may adopt multiple low-energy conformations, influenced by steric interactions between the tert-butoxycarbonyl group and the aromatic ring.
Crystallographic Data and Solid-State Arrangement
No experimental crystallographic data is available for this compound in the provided sources. However, analogous piperidine-benzoic acid derivatives typically exhibit hydrogen-bonded networks involving the carboxylic acid group and adjacent oxygen/nitrogen atoms. In solid-state arrangements:
- Carboxylic Acid Interactions : The –COOH group likely participates in intermolecular hydrogen bonding , forming dimers or extended chains.
- Piperidine Packing : The tert-butoxycarbonyl group’s bulkiness may induce face-to-face π-stacking with aromatic rings or hydrophobic interactions with alkyl chains.
Electronic Structure and Orbital Interactions
The electronic structure is dominated by three key regions:
- Benzoic Acid : The electron-withdrawing –COOH group deactivates the aromatic ring, directing electrophilic substitution to the meta and para positions.
- Methoxy Linker : The lone pairs on the oxygen atom enable conjugation with the adjacent piperidine ring, stabilizing the system through resonance.
- Piperidine-Tert-butoxycarbonyl Unit : The carbonyl group of the tert-butoxycarbonyl moiety withdraws electron density via inductive effects , while the piperidine ring’s nitrogen donates electron density through hyperconjugation .
| Functional Group | Electronic Effect | Impact on Reactivity |
|---|---|---|
| –COOH | Electron-withdrawing | Enhances acidity, limits nucleophilicity |
| –O–CH₂– | Electron-donating | Stabilizes adjacent π-systems |
| Tert-butoxycarbonyl | Electron-withdrawing | Protects amine, reduces basicity |
Comparative Analysis with Analogous Piperidine-Benzoic Acid Derivatives
Structural Variants and Functional Implications
Key Differences:
Linker Type :
- Methoxy (–O–CH₂–) : Introduces polar character, enhancing solubility in polar solvents.
- Methyl (–CH₂–) : Nonpolar, favoring hydrophobic interactions.
Substitution Position :
- Para vs. Meta : Para substitution aligns the piperidine ring for optimal spatial interactions in bifunctional applications (e.g., PROTACs).
Electronic Effects :
- Methoxy groups donate electron density, slightly activating the aromatic ring toward electrophilic substitution.
Properties
IUPAC Name |
4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-8-13(9-11-19)12-23-15-6-4-14(5-7-15)16(20)21/h4-7,13H,8-12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBCSISMQKZUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimeras) development. PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target.
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase. The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein. The rigidity incorporated into the linker region of the compound may impact the 3D orientation of the degrader and thus ternary complex formation.
Biochemical Pathways
In general, protacs modulate protein levels, affecting the pathways in which these proteins are involved.
Pharmacokinetics
The optimization of drug-like properties is a key consideration in the development of protacs.
Biological Activity
4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid, also known by its CAS number 149353-75-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in drug development, particularly focusing on its role as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) technology.
- Molecular Formula : C17H23NO4
- Molecular Weight : 305.37 g/mol
- Structure : The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a methoxybenzoic acid moiety, contributing to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to act as a linker in PROTACs. PROTACs are bifunctional molecules that can selectively target proteins for degradation by the ubiquitin-proteasome system. The incorporation of this compound into PROTACs enhances the specificity and efficacy of targeted protein degradation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that the introduction of piperidine derivatives can enhance the potency of anticancer agents by improving their binding affinity to target proteins involved in cancer progression .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound can inhibit various cancer cell lines, suggesting potential therapeutic applications in oncology. For example, derivatives have shown effectiveness against breast cancer and leukemia cell lines .
Case Studies
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound has not been extensively studied; however, related piperidine compounds generally exhibit favorable absorption and distribution characteristics. Safety assessments indicate that while the compound may cause mild irritation upon contact, it is generally considered safe for use in laboratory settings when handled properly .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituent Positions
a. 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid (CAS 149353-75-3)
b. 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid (CAS 170838-26-3)
Analogues with Different Linker Groups
a. 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid (CAS 162046-56-2)
- Structure : Ether (-O-) linker instead of methoxy (-OCH2-).
- Properties :
- Key Differences : The shorter linker reduces hydrophobicity and may alter binding kinetics in medicinal chemistry contexts.
b. 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid (CAS 162046-66-4)
- Structure : Piperazine ring instead of piperidine, with BOC protection.
Complex Analogues with Dual Protecting Groups
a. 4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazin-2-yl)benzoic acid (CAS 886362-31-8)
Physicochemical Properties
*Estimated based on structural formula.
Functional and Application-Based Differences
- Drug Discovery : The methoxy linker in the target compound may enhance conformational flexibility, improving binding to rigid biological targets compared to shorter linkers .
- Protection Strategy : Piperazine-based analogues (e.g., 162046-66-4) offer dual nitrogen sites for functionalization, expanding utility in kinase inhibitor design .
- Peptide Synthesis : Dual-protected compounds (e.g., CAS 886362-31-8) enable sequential deprotection, critical for solid-phase peptide synthesis .
Preparation Methods
Formation of Di-alkyl 2,4-diacetyl-3-(2-bromophenyl)pentanedioate (Intermediate 2)
- Reactants: 2-bromobenzaldehyde and alkyl 3-oxobutanoate (methyl or ethyl esters)
- Catalyst: Piperidine (0.2 to 0.4 equivalents)
- Solvent: Alcohol corresponding to the alkyl group (methanol, ethanol)
- Conditions:
- Piperidine added slowly to a mixture of 2-bromobenzaldehyde and alkyl 3-oxobutanoate at −20 °C to 20 °C.
- Heated to reflux (50–100 °C) for 1–6 hours until reaction completion.
- Outcome: Formation of di-Ci-6 alkyl 2,4-diacetyl-3-(2-bromophenyl)pentanedioate (compound 2).
- Isolation: Filtration, chromatography, or used directly in next step.
Hydrolysis to 3-(2-bromophenyl)pentanedioic acid (Intermediate 3)
- Reactants: Compound 2 and alkali metal hydroxide (LiOH, NaOH, or KOH; potassium hydroxide preferred)
- Solvent: Methanol, ethanol, or similar alcohols with water
- Conditions:
- Aqueous alkali hydroxide added slowly at 50–100 °C.
- Heated for 1–6 hours to complete hydrolysis.
- Acidified to pH 1–2 with acid (HCl preferred).
- Outcome: Formation of 3-(2-bromophenyl)pentanedioic acid (compound 3).
- Isolation: Filtration and washing to obtain solid acid.
Cyclization to 4-(2-bromophenyl)piperidine-2,6-dione (Intermediate 4)
- Reactants: Compound 3 and ammonia reagent (urea preferred)
- Conditions:
- Heated at 180–210 °C for 2–10 hours.
- Outcome: Formation of cyclic imide 4-(2-bromophenyl)piperidine-2,6-dione (compound 4).
- Isolation: Filtration and washing.
Reduction to 4-(2-bromophenyl)piperidine (Intermediate 5)
- Reactants: Compound 4 and reducing agent (sodium borohydride/boron trifluoride tetrahydrofuran complex preferred)
- Solvent: Tetrahydrofuran (THF)
- Conditions:
- Sodium borohydride added portionwise at −20 °C to 0 °C under nitrogen.
- Boron trifluoride etherate added dropwise.
- Compound 4 added slowly at −10 °C to 0 °C.
- Heated gradually to reflux for 10 hours.
- Outcome: Formation of 4-(2-bromophenyl)piperidine (compound 5).
- Isolation: Filtration and washing; reaction mixture used directly in next step.
Protection to tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate (Intermediate 6)
- Reactants: Compound 5 and di-tert-butyl dicarbonate (Boc2O)
- Base: Potassium carbonate or sodium carbonate
- Solvent: THF or THF/water mixture
- Conditions:
- Reaction at 10–30 °C for 1–6 hours.
- Outcome: Formation of Boc-protected piperidine (compound 6).
- Isolation: Filtration, extraction, charcoal treatment, and concentration.
Lithiation and Carboxylation to Target Compound (4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid)
- Reactants: Compound 6 and alkyl lithium reagent (n-butyl lithium preferred)
- Solvent: Anhydrous THF
- Conditions:
- n-Butyl lithium added dropwise at −85 °C to −70 °C.
- Stirred for 0.5–3 hours.
- Carbon dioxide (dry ice) added portionwise at −80 °C to −60 °C.
- Stirred for 6–24 hours.
- Workup:
- Quenched with water at low temperature.
- Extracted and acidified to pH 2–3.
- Organic layers washed and concentrated.
- Crystallization from ethyl acetate and petroleum ether.
- Outcome: 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid obtained as a white solid.
Summary Table of Key Reaction Conditions and Yields
| Step | Intermediate | Reactants & Reagents | Conditions (Temp, Time) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Compound 2 | 2-bromobenzaldehyde, alkyl 3-oxobutanoate, piperidine | 8–100 °C, 3 h reflux | — | Used directly in next step |
| 2 | Compound 3 | Compound 2, KOH, HCl | 75–85 °C, 8 h reflux | 92.4 | Isolated as solid |
| 3 | Compound 4 | Compound 3, urea | 190–200 °C, 6 h | 64.9 | Cyclization |
| 4 | Compound 5 | Compound 4, NaBH4/BF3·THF | −10 to 65 °C, 10 h total | — | Reduction |
| 5 | Compound 6 | Compound 5, Boc2O, K2CO3 | 25–35 °C, 2 h | 81.8 | Protection |
| 6 | Target compound (I) | Compound 6, n-BuLi, CO2 | −85 to −58 °C, 12–24 h | 34.5 | Lithiation and carboxylation |
Additional Notes on the Process
- The process avoids isolation of intermediates between some steps to improve efficiency and reduce waste.
- Use of potassium hydroxide and hydrochloric acid are preferred for hydrolysis and acidification steps.
- Sodium borohydride/boron trifluoride complex is favored for selective reduction of the cyclic imide.
- The lithiation/carboxylation step requires strict anhydrous conditions and low temperatures to ensure high regioselectivity and yield.
- The Boc protecting group is introduced before lithiation to protect the piperidine nitrogen.
- Purification is typically achieved by crystallization and filtration.
Research Findings and Advantages
- The described process offers a scalable and reproducible route to the compound with good overall yield and purity.
- Performing steps (d) and (e) (reduction and Boc protection) in one pot without isolation reduces waste and improves yield.
- The use of commercially available starting materials and conventional reagents facilitates industrial application.
- The process is adaptable to methyl or ethyl esters in the initial step, with methyl esters often preferred for better control.
- The final compound is a key intermediate in the synthesis of norepinephrine reuptake inhibitors such as ampreloxetine, highlighting its pharmaceutical importance.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
